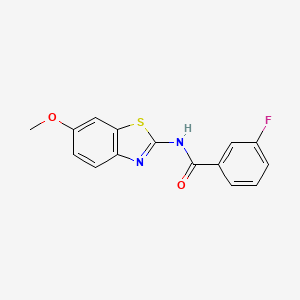

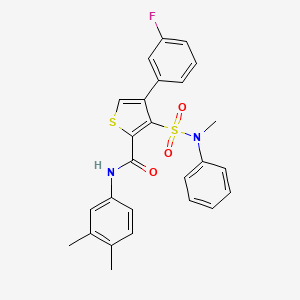

3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical compound. It is related to aminothiazole-linked metal chelates, which have been studied for their antimicrobial properties .

Synthesis Analysis

While specific synthesis information for “this compound” is not available, related compounds have been synthesized by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Scientific Research Applications

Fluorescent Probes for Sensing

Tanaka et al. (2001) developed benzoxazole and benzothiazole analogues sensitive to pH changes and selective in metal cations sensing, highlighting their potential as fluorescent probes for magnesium and zinc ions, respectively. The high sensitivity to pH and selectivity for metal ions are attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Imaging Agents for PET

Tu et al. (2007) synthesized fluorine-containing benzamide analogs as ligands for PET imaging of the sigma2 receptor status in solid tumors. Their study demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting these compounds as viable for imaging sigma2 receptor status (Tu et al., 2007).

Synthesis of Fluorinated Heterocyclic Compounds

Shi et al. (1996) used the Me ester of 2-fluoro-3-methoxyacrylic acid and the corresponding acyl chloride for the synthesis of various fluorine-bearing heterocyclic compounds, demonstrating the versatility of fluorinated building blocks in heterocyclic chemistry (Shi et al., 1996).

Fluorescent Sensors for Metal Ions

Suman et al. (2019) designed and synthesized benzimidazole/benzothiazole-based azomethines as fluorescent sensors for Al3+ and Zn2+. Their work revealed large Stokes shifts and high sensitivity and selectivity, making them capable of detecting Al3+ and Zn2+ ions effectively (Suman et al., 2019).

Future Directions

The future directions for research on “3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” could include further exploration of its synthesis, characterization, and potential biological activities. Given the antimicrobial properties of related compounds, it may also be of interest to investigate its potential as an antimicrobial agent .

properties

IUPAC Name |

3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFDOMLAJISFQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2779426.png)

![[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2779430.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2779431.png)

![N-[(5-methyl-2-furyl)methyl]-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2779439.png)

![3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2779446.png)